(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H11NO2S2 and its molecular weight is 289.37. The purity is usually 95%.
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Biological Activity
(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Anticancer Activity
Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer potential. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazolidinones may act by interfering with DNA replication and inducing apoptosis in cancer cells. They are also known to inhibit key enzymes involved in tumor growth.
- Case Study : A study demonstrated that similar thiazolidinone derivatives exhibited IC50 values ranging from 0.008 to 3.50 µM against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies:
- Antibacterial Effects : This compound has shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related thiazolidinones were as low as 0.5 µg/mL .
- Biofilm Inhibition : Thiazolidinone derivatives have also demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Anti-inflammatory Activity
Research indicates that thiazolidinones may possess anti-inflammatory properties, contributing to their therapeutic potential:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways.
- Data Table : The following table summarizes the biological activities of this compound and related compounds.
Biological Activity | Mechanism of Action | IC50/MIC Values |
---|---|---|
Anticancer | DNA interaction, apoptosis induction | 0.008 - 3.50 µM |
Antibacterial | Inhibition of bacterial growth | 0.5 µg/mL |
Biofilm Formation | Disruption of biofilm formation | >50% reduction at MIC |
Anti-inflammatory | Inhibition of COX/LOX | Not specified |
Research Findings
Recent advancements in the synthesis and evaluation of thiazolidinone derivatives have highlighted their potential as multi-target agents in cancer therapy and infectious diseases:
- Synthetic Strategies : Novel synthetic routes have been developed to enhance the efficacy and selectivity of these compounds, including green chemistry approaches that reduce environmental impact .
- Structure-Activity Relationship (SAR) : Understanding the SAR has been critical in optimizing the biological activity of thiazolidinones, leading to more effective drug candidates with fewer side effects .
Properties
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-15-13(16)12(19-14(15)18)7-9-6-10-4-2-3-5-11(10)17-8-9/h2-7H,8H2,1H3/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXKJSMZVPDEP-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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